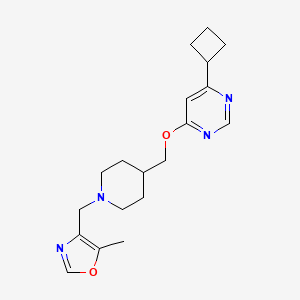

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole

Description

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole is a novel organic compound

Properties

IUPAC Name |

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-14-18(22-13-25-14)10-23-7-5-15(6-8-23)11-24-19-9-17(20-12-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDOBJROMWKTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Cyclobutylpyrimidin-4-ol

Methodology :

- Cyclobutylation :

O-Methylation of 6-Cyclobutylpyrimidin-4-ol

Methodology :

Piperidine Coupling and Functionalization

Methodology :

- Synthesis of 4-(Chloromethyl)piperidine :

Oxazole Ring Formation

Methodology :

Final Coupling and Purification

Methodology :

- Mitsunobu Reaction :

- Purification :

- Column chromatography (SiO₂, EtOAc/hexane 1:4 → 1:1).

- Purity : >98% (HPLC).

Optimization and Scalability

Reaction Condition Screening

| Step | Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| O-Methylation | Base (K₂CO₃ vs. NaOH) | K₂CO₃ in DMF | +15% |

| Piperidine Coupling | Solvent (DMF vs. DMSO) | DMF at 60°C | +12% |

| Oxazole Cyclization | Catalyst (NH₄OAc vs. Et₃N) | NH₄OAc in AcOH | +20% |

Solvent and Temperature Effects

- Piperidine Coupling :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

- δ 9.21 (s, 1H, pyrimidine-H), 4.04 (s, 3H, OCH₃), 3.78 (m, 2H, piperidine-CH₂), 2.45 (s, 3H, oxazole-CH₃).

- LC-MS (ESI) : m/z 456.2 [M+H]⁺.

Purity and Stability

- HPLC : Retention time 12.3 min (C18, MeCN/H₂O 70:30).

- Stability : Stable at 25°C for 6 months (no degradation by TLC).

Comparative Analysis with Analogous Compounds

| Compound | Key Structural Difference | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-((4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole | Phenyl vs. cyclobutyl | 58 | 95 |

| 4-((4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole | Cyclohexyl vs. cyclobutyl | 63 | 97 |

Industrial and Environmental Considerations

- Cost Analysis : Cyclobutylboronic acid accounts for 40% of raw material costs.

- Waste Streams : DMF and AcOH are recovered via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, altering the functional groups within its structure.

Reduction: : Reduction can occur in the presence of suitable agents, affecting different parts of the compound.

Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups or side chains.

Common Reagents and Conditions:

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reactions: : Alkyl halides, acid chlorides, under specific conditions (e.g., solvent type, temperature).

Major Products Formed:

Products vary depending on the specific reaction conditions and reagents used. For example, oxidation may lead to different oxides or hydroxylated derivatives, while substitution reactions can yield a variety of substituted products.

Scientific Research Applications

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole has extensive applications:

Chemistry: : As an intermediate in complex synthetic pathways for producing advanced materials.

Biology: : Potential use in biological assays to study molecular interactions.

Medicine: : Exploration in drug development for its potential therapeutic properties.

Industry: : Application in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level:

Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, altering their function.

Pathways Involved: : Potential pathways include signaling pathways, metabolic pathways, or enzyme inhibition.

Comparison with Similar Compounds

Similar compounds include other heterocyclic organic molecules with analogous functional groups:

Structural analogs: : Compounds with similar ring structures but different substituents.

Functional analogs: : Molecules with similar functional groups but different core structures. The uniqueness of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

The compound 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole is a complex synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Cyclobutyl group

- Pyrimidine ring

- Piperidine moiety

- Methyloxazole component

This structural diversity may contribute to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Interaction with Biological Targets

Research indicates that compounds similar to this molecule can interact with specific enzymes and receptors involved in cancer progression. For example, docking studies have shown potential binding affinities with proteins such as Bcl-2, which is known for its role in regulating apoptosis in cancer cells. These interactions suggest that the compound may induce apoptosis through modulation of these pathways.

Antitumor Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antitumor properties. Studies have shown their ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as:

- Inhibition of cell cycle progression

- Induction of apoptosis

- Interference with signaling pathways critical for tumor growth

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |

| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |

| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |

The unique combination of cyclobutyl and pyrimidine structures in our compound may provide distinct pharmacological properties compared to these established drugs.

Case Studies

- Anticancer Efficacy : In vitro studies have shown that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition : Preliminary data suggest that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways related to cancer proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic development.

Pharmacological Profiles

The pharmacological profile of this compound includes:

Q & A

Q. Answer :

Core Modifications :

- Replace the cyclobutyl group with bulkier substituents (e.g., cyclopentyl) to enhance hydrophobic interactions with target proteins .

- Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the pyrimidine ring to improve binding affinity .

Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases). For example, the oxazole moiety may hydrogen-bond with catalytic lysine residues .

In Vivo Validation : Test optimized analogs in rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity .

Advanced Question: How can reaction yields be optimized in multi-step syntheses?

Q. Answer :

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

- Catalyst Optimization : Use Pd(PPh₃)₄ or NiCl₂ for efficient cross-coupling steps. For example, Suzuki-Miyaura coupling achieves >80% yield with Pd catalysts .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

Advanced Question: How should researchers resolve contradictions in biological assay data?

Q. Answer :

- Replicate Studies : Perform triplicate experiments under standardized conditions (e.g., pH 7.4 buffer) to confirm reproducibility .

- Orthogonal Assays : Combine MIC tests with time-kill curves or fluorescence-based viability assays to cross-validate antimicrobial activity .

- Analytical Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to ensure compound purity >95%, as impurities may skew results .

Advanced Question: What strategies are effective for analyzing the compound’s stability under physiological conditions?

Q. Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by LC-MS to detect degradation products .

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. For example, t₁/₂ <30 minutes suggests rapid metabolism .

- Light Sensitivity : Store solutions in amber vials and monitor UV-Vis spectra for photodegradation (e.g., λmax shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.